Propylene sulfite
Overview
Description
Synthesis Analysis
Propylene sulfite's synthesis has been a subject of research due to its applications in lithium-ion batteries. One study demonstrates the use of this compound as a film-forming electrolyte additive in lithium-ion batteries, emphasizing its ability to suppress propylene carbonate co-intercalation into graphite and enhance battery stability (Wrodnigg et al., 1999). Another study explores the synthesis of butylene sulfite as an additive to propylene carbonate-based electrolytes, indicating its effectiveness in improving cell performance (Chen et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound and related compounds plays a crucial role in their chemical behavior and applications. Research has focused on the synthesis and characterization of various sulfur-containing polymers, including this compound derivatives (Berti et al., 2005). Understanding the molecular structure is essential for tailoring these compounds for specific applications.
Chemical Reactions and Properties
This compound's chemical reactions and properties are integral to its application in battery technology. For instance, the addition of this compound to lithium-ion battery electrolytes enhances their oxidation stability and overall performance. This is attributed to the formation of a stable passivating film on the battery's graphite surface (Wrodnigg et al., 1999).
Physical Properties Analysis
The physical properties of this compound, such as its thermal stability and phase behavior, are crucial for its practical applications. Studies have been conducted to compare the thermal properties of sulfur-containing polymers with their oxygen-containing counterparts, providing valuable insights into their stability and performance under various conditions (Berti et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties of this compound, such as its reactivity and interaction with other compounds, is vital for its effective use in industrial applications. Research in this area has focused on the chemical interactions of this compound in lithium-ion batteries, highlighting its role in improving electrolyte stability and battery life (Wrodnigg et al., 1999).
Scientific Research Applications
Lithium-Ion Batteries :
- PS as a film-forming electrolyte additive improves the performance of lithium-ion batteries. Small amounts of PS suppress propylene carbonate co-intercalation into graphite and contribute to high oxidation stability at the LiMn2O4 cathode (Wrodnigg et al., 1999).
- PS shows promising results as an additive in lithium-ion battery electrolytes, improving the cycle stability and decreasing the initial charge-discharge efficiency and discharge capacity at normal temperature (Yu Xin-x, 2014).
- Butylene sulfite, a related compound, when added to propylene carbonate-based electrolytes, enhances the performance of lithium-ion batteries. It forms a stable passivating film on the graphite surface, which is critical for improved cell performance (Renjie Chen et al., 2007).
Material Science :
- Synthesis and characterization of poly(propylene sulfite) from sulfur dioxide and propylene oxide using zinc derivatives as catalysts have been explored. This research provides insights into the production of poly(this compound) with high molecular weight and yield (Byeongdu Lee et al., 2000).
Chemical Properties and Health Concerns :
- It's important to note that compounds like this compound and related chemicals such as propylene imine and propane sultone may have deleterious effects, including carcinogenic, mutagenic, and teratogenic activities (B. Ulland et al., 1971).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of propylene sulfite research could involve further exploration of its use in the synthesis of polymers with high Mn values and relatively narrow molecular weight distributions . Additionally, its use as a solvent for making non-aqueous electrolytes for lithium-ion and lithium sulfur batteries could be further investigated .
properties
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHAYVFVKRXMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932956 | |
Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1469-73-4 | |
Record name | Propylene sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propylene sulfite | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Propyleneglycol sulfite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Propylene sulfite (PS) is primarily used as an electrolyte additive in lithium-ion batteries [, , , , , ]. It demonstrates the ability to improve the formation of the solid electrolyte interphase (SEI) on the graphite electrode surface, enhancing cycle stability, even though it might slightly decrease initial charge-discharge efficiency [].
A: Research shows that this compound, particularly in combination with other additives like vinylene carbonate and dimethylacetamide, can significantly enhance the thermal stability of lithium-ion batteries []. This multi-component additive reduces the amount of heat released and lowers the exothermic peak value during thermal decomposition, contributing to a safer battery system [].
A: this compound (C3H6O3S) has a molecular weight of 122.14 g/mol. It exists as two isomers: endo and exo forms, which can be distinguished using techniques like NMR spectroscopy [].
A: Zinc glutarate exhibits high catalytic activity in the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO) to produce poly(this compound) (PPS) []. Optimizing reaction conditions using zinc glutarate can yield PPS with high molecular weight and a high proportion of sulfite linkages []. Conversely, zinc hexacyanoferrate (III) shows negligible catalytic activity in this reaction [].
A: Studies indicate that electrolytes containing this compound as an additive can improve the low-temperature performance of lithium-ion batteries []. This is particularly beneficial for applications where batteries need to operate efficiently in cold environments.
A: Yes, Density Functional Theory (DFT) studies have been conducted to understand the reduction mechanism of this compound in sodium-ion batteries []. These studies suggest that this compound tends to form organic components within the SEI layer through one-electron reduction [].
A: Yes, a radiolabeled derivative of this compound, O-(1-[18F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, has been synthesized for use as a PET tracer []. This tracer acts as a surrogate for sarin, aiding in the study of organophosphate poisoning and potential treatments [].
A: Yes, several alternatives to this compound exist, particularly in battery applications. These include other sulfite compounds like ethylene sulfite [, ] and other electrolyte additives like vinylene carbonate, fluoroethylene carbonate, vinylethylene carbonate, and catechol carbonate []. The choice of alternative depends on the specific application and desired properties.
ANone: While specific data on the environmental impact of this compound might be limited in the provided research, it's essential to acknowledge its potential effects. As with many chemical compounds, responsible waste management and recycling strategies are crucial to minimize its release into the environment. Further research on its biodegradability and ecotoxicological effects can guide the development of sustainable practices.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and isomeric composition of this compound [].
- Gas-liquid chromatography: Employed for the separation and analysis of this compound in mixtures [].
- Electrochemical techniques: Like cyclic voltammetry are used to study the electrochemical behavior of this compound in battery systems [, ].
- Infrared (IR) Spectroscopy: Helps analyze the interactions and reactions of this compound within a battery system [].
- Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to investigate the thermal stability and decomposition behavior of materials containing this compound [].
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